The compound is cataloged under the Chemical Abstracts Service (CAS) number 17758-38-2. It serves as a building block for synthesizing more complex heterocyclic compounds and has been investigated for its potential biological applications, including enzyme inhibition .
The synthesis of 2,3-dimethylpyrimidin-4-one can be achieved through various methods, primarily involving the cyclization of appropriate precursors. One common approach includes the reaction of 2,3-dimethylpyridine-N-oxide with sulfuric acid and potassium nitrate under controlled conditions. This method allows for the formation of the pyrimidine ring through a series of reactions that typically involve nitration followed by cyclization .
In industrial settings, the production may utilize continuous flow reactors to enhance yield and efficiency. Optimized reaction conditions are critical to minimize waste and hazardous byproducts, aligning with green chemistry principles .
The molecular structure of 2,3-dimethylpyrimidin-4-one features a six-membered aromatic ring with two nitrogen atoms incorporated into the ring structure. The specific arrangement of substituents affects its electronic properties and reactivity:
The presence of methyl groups at positions 2 and 3 influences both steric and electronic factors, which can affect its interactions in chemical reactions .
2,3-Dimethylpyrimidin-4-one can participate in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Sodium borohydride | Methanol or ethanol |
Nucleophilic Substitution | Bromine or chlorine | Catalytic conditions |
The mechanism of action for 2,3-dimethylpyrimidin-4-one primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, which inhibits their activity. This inhibition can disrupt various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activities . The binding affinity and specificity depend on the structural characteristics imparted by its unique substitution pattern.
The physical properties of 2,3-dimethylpyrimidin-4-one include:
Chemical properties include stability under standard laboratory conditions, reactivity towards electrophiles and nucleophiles due to the presence of nitrogen atoms in the ring structure.
2,3-Dimethylpyrimidin-4-one has diverse applications across several fields:
2,3-Dimethylpyrimidin-4(3H)-one (C₆H₈N₂O) is a bicyclic heterocyclic compound featuring a six-membered pyrimidine ring with carbonyl and methyl substituents at key positions. Its molecular weight is 124.14 g/mol, and it bears the PubChem CID 544933 [1]. Structurally, it exists in tautomeric equilibrium between the 4-oxo (lactam) and 4-hydroxy (lactim) forms, with the oxo form predominating in solid and neutral solutions (Figure 1). This tautomerism directly influences its hydrogen-bonding capacity and dipole moment (~3.8 D), which are critical for intermolecular interactions in biological systems [1] [3].
The N-methyl group at position 3 enhances lipophilicity (logP ~0.8), while the methyl group at position 2 sterically hinders nucleophilic attack, increasing metabolic stability. These features enable its function as a versatile scaffold in medicinal chemistry. The compound’s aromaticity is diminished at the 3,4-bond due to enolization, rendering it susceptible to electrophilic substitution at C5 and nucleophilic addition at C4 [1] [9].
Table 1: Fundamental Chemical Identifiers of 2,3-Dimethylpyrimidin-4(3H)-one
Property | Value |
---|---|
Systematic Name | 2,3-Dimethyl-3,4-dihydropyrimidin-4-one |
Molecular Formula | C₆H₈N₂O |
CAS Registry Number | 544933-22-8 (unconfirmed) |
PubChem CID | 544933 |
Molecular Weight | 124.14 g/mol |
Tautomeric Forms | 4-Oxo (major), 4-Hydroxy (minor) |
Key Functional Groups | N3-methyl, C2-methyl, C4-carbonyl |
Structurally analogous derivatives include pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidin-4-ones, where fusion of additional rings modulates bioactivity. For example, pyrido-fused derivatives demonstrate enhanced receptor affinity as somatostatin subtype 2 (sst₂) agonists [2] [9].
The earliest synthesis of 2,3-dimethylpyrimidin-4-one derivatives dates to the mid-20th century via acid-catalyzed condensation reactions. A representative method involved refluxing 4-hydroxybenzaldehyde (0.01 mol), acetylacetone (0.01 mol), and ammonium acetate (5 g) in acetic acid (30 ml) for 8 hours. This one-pot reaction proceeds through Knoevenagel condensation, Michael addition, and cyclodehydration, yielding crystalline products after ethanol recrystallization (mp ~529 K) [7].
Table 2: Evolution of Synthetic Methods for Pyrimidin-4-one Derivatives
Era | Method | Conditions | Yield | Limitations |
---|---|---|---|---|
1950s–1970s | Acetic acid-mediated cyclization | Reflux (8–12 hours) | 50–67% | Harsh conditions, moderate yields |
1980s–2000s | Catalytic aminolysis (e.g., SnCl₄) | Reflux, aprotic solvents | 70–85% | Catalyst toxicity |
2010s–Present | Microwave-assisted synthesis | Solvent-free, 100–150 W, 15 min | >90% | Specialized equipment needed |
Alternative routes exploited 2-aminopyrimidine derivatives, such as the reaction of 2-amino-4,6-dimethylpyrimidine with phthalaldehydic acid, achieving 90% yields of annulated products under mild conditions [8]. These methods laid groundwork for modern green chemistry approaches, including solvent-free microwave-assisted cyclizations, which improve regioselectivity and reduce reaction times to minutes [9].
As a privileged scaffold, 2,3-dimethylpyrimidin-4-one enables diverse molecular modifications critical to drug discovery. Its nitrogen-rich core mimics purine bases, facilitating DNA interactions through minor-groove binding. Studies on derivatives like 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one demonstrate binding constants (K = 8.13 × 10⁴ L·mol⁻¹) with double-stranded DNA via hydrogen bonding and π-alkyl interactions [8].
In kinase inhibition, the thieno[2,3-d]pyrimidin-4-one analog 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl) derivative exhibits picomolar IC₅₀ values (0.001 μM against ROCK II) by competitively targeting ATP-binding sites. The methyl groups enhance hydrophobic contacts with kinase hinge regions [4].
Table 3: Bioactive Derivatives Inspired by 2,3-Dimethylpyrimidin-4-one Core
Therapeutic Area | Derivative Class | Biological Target | Key Activity |
---|---|---|---|
Oncology | Pyrido[2,3-d]pyrimidin-4-ones | sst₂ receptor | Agonism; suppresses growth hormone secretion [2] |
Cardiovascular | Thieno[2,3-d]pyrimidin-4-ones | ROCK I/II kinases | Inhibition; reduces cell migration [4] |
Immuno-oncology | Dihydropyrimido[4,5-d]pyrimidinones | ENPP1 enzyme | Inhibition; enhances STING pathway [6] |
Antimicrobials | 2-(Pyrazolyl)-pyrimidin-4-ones | Unknown | Broad-spectrum activity [5] [10] |
Notably, pyrido[2,3-d]pyrimidin-4-ones serve as potent sst₂ agonists with oral bioavailability. Compound 36 (6-(3-chloro-5-methylphenyl)-3-(3-fluoro-5-hydroxyphenyl)-5-({methyl[(2S)-pyrrolidin-2-ylmethyl]amino}methyl) derivative) suppresses growth hormone secretion in rats dose-dependently, underscoring translational potential for acromegaly treatment [2] [9]. The scaffold’s versatility is further evidenced in ENPP1 inhibitors for cancer immunotherapy, where 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives disrupt extracellular cGAMP hydrolysis, activating antitumor immunity [6].
The structural plasticity of this core allows fusion with pyrrolidine, thiophene, or pyridine rings—enabling precise tuning of pharmacodynamics. For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one derivatives exploit hydrogen-bond acceptors for enhanced target engagement [5] [10]. These innovations validate 2,3-dimethylpyrimidin-4-one as an indispensable template in bioactive heterocycle design.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1